molecular formula C12H15ClN4O2 B6469958 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide CAS No. 2640873-01-2

4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B6469958
CAS No.: 2640873-01-2
M. Wt: 282.72 g/mol
InChI Key: NFGMOIUCZCJXRH-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic small molecule characterized by a morpholine ring substituted with a carboxamide group at position 2 and a 5-chloropyrimidin-2-yl moiety at position 2. The cyclopropyl group attached to the carboxamide nitrogen introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMOIUCZCJXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with 5-chloropyrimidin-2-ylamine, which undergoes a series of reactions to introduce the morpholine and cyclopropyl groups. The carboxamide group is then added through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The morpholine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the pyrimidinyl group or the carboxamide group.

  • Substitution: Substitution reactions can introduce different substituents on the pyrimidinyl or morpholine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substituent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the morpholine ring, reduced forms of the pyrimidinyl group, and substituted derivatives of the pyrimidinyl and morpholine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinyl group makes it a versatile intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be used to study the biological activity of pyrimidine derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its structural features make it a candidate for further modification and optimization to enhance its therapeutic properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(5-chloropyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Morpholine vs. Piperazine/Bicyclic Scaffolds : The target compound’s morpholine ring offers rigidity and polarity compared to the piperazine in MM0464.14 or bicyclic systems in compound 15. This may enhance solubility but reduce conformational flexibility for target binding .
  • Substituent Effects : The cyclopropyl group in the target compound likely increases metabolic stability compared to bulkier tert-butyl (compound 20) or isopropyl (compound 22) groups, which may hinder synthesis efficiency (e.g., compound 22’s 70% yield vs. compound 17’s 51%) .

Physicochemical and Pharmacological Implications

  • Chloropyrimidine Motif : The 5-chloropyrimidin-2-yl group is conserved across analogs (e.g., compound 17, MM0464.14) and is associated with kinase inhibition due to its ability to form hydrogen bonds and halogen interactions .
  • Morpholine Carboxamide : The morpholine-2-carboxamide in the target compound contrasts with pyrimido-oxazine cores in compounds 17–23. This substitution may reduce ring strain and improve synthetic accessibility compared to bicyclic systems .
  • Cyclopropyl vs.

Analytical Characterization

  • HRMS-TOF : Used for compound 17 (m/z 487.2462 observed vs. 487.2365 calculated), highlighting precision in mass confirmation .
  • NMR Spectroscopy : Extensive use of 1H/13C-NMR for compounds 20–23 ensures structural fidelity, particularly for verifying substituent regiochemistry .

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